

Confirming the Identity of Vardenafil N-oxide: A Spectroscopic Comparison Guide

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Compound of Interest		
Compound Name:	Vardenafil N-oxide	
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For researchers and professionals in drug development and quality control, unequivocally identifying active pharmaceutical ingredients (APIs) and their related substances is paramount. **Vardenafil N-oxide**, a known impurity and metabolite of the phosphodiesterase type 5 (PDE5) inhibitor Vardenafil, presents a common analytical challenge.[1] This guide provides a comprehensive comparison of Vardenafil and **Vardenafil N-oxide** using key spectroscopic techniques, supported by experimental data to facilitate accurate identification.

The primary structural difference between Vardenafil and its N-oxide derivative is the presence of an additional oxygen atom on one of the nitrogen atoms of the ethylpiperazine moiety. This seemingly minor alteration leads to distinct and measurable differences in their spectroscopic profiles.

Chemical Structures

- Vardenafil: C23H32N6O4S, Molecular Weight: 488.60 g/mol [2]
- Vardenafil N-oxide: C23H32N6O5S, Molecular Weight: 504.60 g/mol [3][4]

The addition of the oxygen atom in **Vardenafil N-oxide** results in a mass increase of 16 atomic mass units, a key differentiator in mass spectrometry.

Comparative Spectroscopic Data



The following tables summarize the expected quantitative data from Mass Spectrometry, ¹³C NMR, ¹H NMR, and IR spectroscopy, highlighting the key distinctions for identifying **Vardenafil N-oxide**.

Table 1: Mass Spectrometry Data

Analyte	Molecular Formula	Molecular Weight (g/mol)	Expected [M+H]+ (m/z)	Key Fragmentation Ions (m/z)
Vardenafil	C23H32N6O4S	488.60[2]	489.22	376.0, 377.1, 312, 299, 284, 151
Vardenafil N- oxide	C23H32N6O5S	504.60	505.22	Fragmentation will differ due to the N-oxide group, often showing a loss of oxygen (-16 Da) or hydroxyl (-17 Da).

Table 2: 13C NMR Spectral Data (Predicted Shifts in DMSO-d₆)

Carbon Atom (Piperazine Ring)	Vardenafil (Expected δ ppm)	Vardenafil N-oxide (Expected δ ppm)	Expected Shift Difference ($\Delta\delta$)
C (adjacent to Nooxide)	~45-55	~60-70	Downfield shift of ~15- 20 ppm
C (beta to N-oxide)	~50-55	~50-55	Minimal to slight downfield shift
C (ethyl group CH ₂)	~45-50	~55-65	Downfield shift of ~10- 15 ppm



Note: Specific chemical shifts can vary based on solvent and experimental conditions. The key identifier is the significant downfield shift of the carbon atoms directly attached to the oxidized nitrogen.

Table 3: 1H NMR Spectral Data (Predicted Shifts in DMSO-d6)

Proton (Piperazine Ring)	Vardenafil (Expected δ ppm)	Vardenafil N-oxide (Expected δ ppm)	Expected Shift Difference (Δδ)
H (adjacent to N-oxide)	~2.5-3.5	~3.5-4.5	Downfield shift of ~1.0 ppm
H (ethyl group CH ₂)	~2.4	~3.0-3.5	Downfield shift of ~0.6-1.1 ppm

Note: The electron-withdrawing effect of the N-oxide group deshields the adjacent protons, causing them to resonate at a lower field (higher ppm value).

Table 4: IR Spectroscopy Data

Functional Group	Vardenafil (Wavenumber, cm⁻¹)	Vardenafil N-oxide (Wavenumber, cm⁻¹)
N-H Stretch	~3420	~3420
C=O Stretch	~1724	~1724
C=C, C=N Aromatic Stretch	~1600	~1600
N-O Stretch	Not Present	~1200-1300 (characteristic stretch)
S=O Stretch (Sulfonyl)	~1170 & ~1330	~1170 & ~1330

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

1. Mass Spectrometry (LC-MS/MS)



- Instrumentation: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument coupled with a liquid chromatography system (UPLC/HPLC).
- · Chromatographic Separation:
 - Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 μm).
 - Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) methanol or acetonitrile.
 - Flow Rate: 0.3-0.5 mL/min.
 - Injection Volume: 5 μL.
- Mass Spectrometry:
 - Ionization Mode: Electrospray Ionization (ESI), positive mode.
 - Scan Range: m/z 100-1000.
 - Data Acquisition: Full scan for molecular ion identification and tandem MS (MS/MS) for fragmentation analysis. The collision energy for MS/MS should be optimized to generate characteristic fragment ions.
- 2. Nuclear Magnetic Resonance (NMR) Spectroscopy
- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- ¹H NMR Acquisition:
 - Pulse Sequence: Standard single-pulse sequence (e.g., zg30 or zg90).
 - Relaxation Delay (D1): 5-30 seconds for quantitative analysis to ensure full relaxation.
 - Number of Scans: 16-64, depending on sample concentration.
- ¹³C NMR Acquisition:

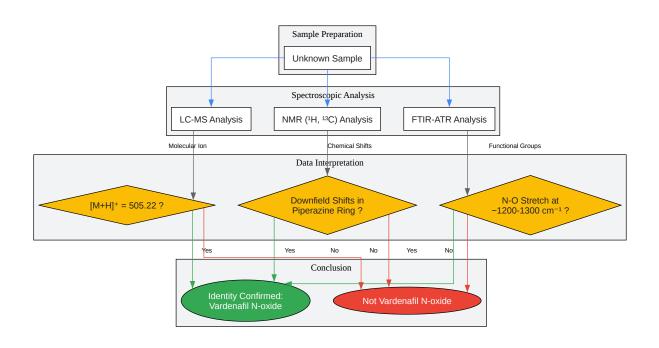


- Pulse Sequence: Standard proton-decoupled pulse sequence (e.g., zgpg30).
- Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
- 3. Infrared (IR) Spectroscopy
- Instrumentation: Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation: Place a small amount of the solid powder sample directly onto the ATR crystal.
- Acquisition:
 - Spectral Range: 4000-400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Number of Scans: 16-32.
 - A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic identification of an unknown sample suspected to be **Vardenafil N-oxide**.





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Caption: Experimental workflow for the identification of **Vardenafil N-oxide**.

By systematically applying these spectroscopic techniques and comparing the resulting data against the reference values provided, researchers can confidently and accurately confirm the identity of **Vardenafil N-oxide**, distinguishing it from the parent Vardenafil compound.



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